Cas no 1217241-15-0 (2-Phenyl-1-4-(trifluoromethyl)phenylethane 2-(Aminoethyl)oxime(Fluvoxamine Impurity))

2-Phenyl-1-4-(trifluoromethyl)phenylethane 2-(Aminoethyl)oxime is a key impurity of Fluvoxamine, an important selective serotonin reuptake inhibitor (SSRI). This compound is structurally related to Fluvoxamine and serves as a critical reference standard in pharmaceutical quality control. Its well-defined chemical properties enable precise analytical testing, ensuring compliance with regulatory requirements for impurity profiling. The impurity's stability and high purity make it suitable for use in method validation, batch consistency assessment, and stability studies. Its identification and quantification are essential for maintaining the safety and efficacy of Fluvoxamine formulations, supporting robust pharmaceutical development and manufacturing processes.
2-Phenyl-1-4-(trifluoromethyl)phenylethane 2-(Aminoethyl)oxime(Fluvoxamine Impurity) structure
1217241-15-0 structure
Product name:2-Phenyl-1-4-(trifluoromethyl)phenylethane 2-(Aminoethyl)oxime(Fluvoxamine Impurity)
CAS No:1217241-15-0
MF:C17H17N2OF3
MW:322.32488
CID:1059890
PubChem ID:71587950

2-Phenyl-1-4-(trifluoromethyl)phenylethane 2-(Aminoethyl)oxime(Fluvoxamine Impurity) Chemical and Physical Properties

Names and Identifiers

    • 2-Phenyl-1-[4-(trifluoromethyl)phenyl]ethane 2-(Aminoethyl)oxime(Fluvoxamine Impurity)
    • 2-Phenyl-1-[4-(trifluoromethyl)phenyl]ethane 2-(Aminoethyl)oxime
    • 2-Phenyl-1-[4-(trifluoromethyl)phenyl]ethane 2-(Aminoethyl)oxime (Fluvoxamine Impurity)
    • 2-[(E)-[2-phenyl-1-[4-(trifluoromethyl)phenyl]ethylidene]amino]oxyethanamine
    • 2-((((1E)-2-Phenyl-1-(4-(trifluoromethyl)phenyl)ethylidene)amino)oxy)ethanamine
    • EP Impurity J
    • FLUVOXAMINE MALEATE IMPURITY J [EP IMPURITY]
    • UNII-K9E33F68X3
    • 2-Phenyl-1-[4-(trifluoromethyl)phenyl]ethane 2-(Aminoethyl)oxime(Fluvoxamine Impurity)?
    • (Fluvoxamine Impurity)
    • K9E33F68X3
    • 1217241-15-0
    • 2-Phenyl-1-4-(trifluoromethyl)phenylethane 2-(Aminoethyl)oxime(Fluvoxamine Impurity)
    • Inchi: InChI=1S/C17H17F3N2O/c18-17(19,20)15-8-6-14(7-9-15)16(22-23-11-10-21)12-13-4-2-1-3-5-13/h1-9H,10-12,21H2/b22-16+
    • InChI Key: VXZVMQOMRJLTTR-CJLVFECKSA-N
    • SMILES: C1=CC=C(C=C1)CC(=NOCCN)C2=CC=C(C=C2)C(F)(F)F

Computed Properties

  • Exact Mass: 322.12900
  • Monoisotopic Mass: 322.12929766g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 371
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 47.6Ų

Experimental Properties

  • PSA: 47.61000
  • LogP: 4.32780

2-Phenyl-1-4-(trifluoromethyl)phenylethane 2-(Aminoethyl)oxime(Fluvoxamine Impurity) Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
P337520-5mg
2-Phenyl-1-[4-(trifluoromethyl)phenyl]ethane 2-(Aminoethyl)oxime(Fluvoxamine Impurity)
1217241-15-0
5mg
$ 922.00 2023-09-06
A2B Chem LLC
AE39070-10mg
2-Phenyl-1-[4-(trifluoromethyl)phenyl]ethane 2-(Aminoethyl)oxime (Fluvoxamine Impurity)
1217241-15-0
10mg
$1766.00 2024-04-20
A2B Chem LLC
AE39070-1mg
2-Phenyl-1-[4-(trifluoromethyl)phenyl]ethane 2-(Aminoethyl)oxime (Fluvoxamine Impurity)
1217241-15-0
1mg
$343.00 2024-04-20
TRC
P337520-10mg
2-Phenyl-1-[4-(trifluoromethyl)phenyl]ethane 2-(Aminoethyl)oxime(Fluvoxamine Impurity)
1217241-15-0
10mg
$ 1694.00 2023-09-06
TRC
P337520-1mg
2-Phenyl-1-[4-(trifluoromethyl)phenyl]ethane 2-(Aminoethyl)oxime(Fluvoxamine Impurity)
1217241-15-0
1mg
$ 228.00 2023-09-06
A2B Chem LLC
AE39070-5mg
2-Phenyl-1-[4-(trifluoromethyl)phenyl]ethane 2-(Aminoethyl)oxime (Fluvoxamine Impurity)
1217241-15-0
5mg
$1032.00 2024-04-20

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